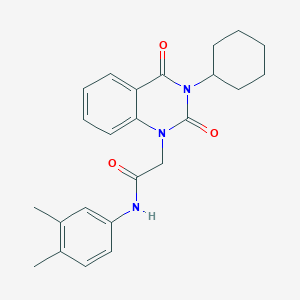

2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide

Description

This compound belongs to the quinazolinone acetamide class, characterized by a bicyclic quinazolin-2,4-dione core substituted with a cyclohexyl group at position 3 and an N-(3,4-dimethylphenyl)acetamide moiety. Quinazolinones are pharmacologically significant due to their diverse bioactivities, including anticonvulsant, antimicrobial, and kinase inhibitory properties .

Properties

IUPAC Name |

2-(3-cyclohexyl-2,4-dioxoquinazolin-1-yl)-N-(3,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-16-12-13-18(14-17(16)2)25-22(28)15-26-21-11-7-6-10-20(21)23(29)27(24(26)30)19-8-4-3-5-9-19/h6-7,10-14,19H,3-5,8-9,15H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWLKFRDXPWGIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4CCCCC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide is a synthetic organic molecule with a complex quinazolinone core structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics and other pharmacological applications.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 419.52 g/mol. Its unique structural features include:

- Quinazolinone Core : Known for various biological activities.

- Cyclohexyl Group : May enhance lipophilicity and influence biological interactions.

- Dimethylphenyl Substituent : Potentially affects binding affinity to biological targets.

Biological Activity

The biological activity of this compound is primarily linked to its structural components, particularly the quinazolinone moiety. Compounds within this class have been associated with several pharmacological effects, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific proteins involved in cancer pathways. The quinazolinone derivatives often exhibit cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as kinases and proteases that are crucial in cancer progression.

In Vitro Studies

Several studies have investigated the cytotoxic effects of quinazolinone derivatives. For instance, compounds structurally related to the target compound have demonstrated significant inhibitory effects on cancer cell lines:

These findings suggest that the target compound may exhibit similar or enhanced cytotoxic properties.

Molecular Docking Studies

Molecular docking studies have indicated that quinazolinone derivatives can effectively bind to specific targets within cancer pathways. For example, in-silico investigations revealed promising interactions with proteins such as NEK7 and TP53, which are pivotal in cancer biology:

- Binding Affinity : The docking scores suggest a strong interaction between the compound and its targets, indicating potential therapeutic efficacy.

Case Studies

A recent study focused on the development of novel site-specific inhibitors targeting NEK family kinases reported that compounds similar to our target exhibited overexpression in breast and cervical cancers. The study emphasized the need for further investigation into inhibitors like This compound , highlighting its potential role in therapeutic strategies against these cancers .

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C25H29N3O3

- Molecular Weight : Approximately 419.52 g/mol

- LogP : 5.0631 (indicating lipophilicity)

- Hydrogen Bond Donors : 1

- Hydrogen Bond Acceptors : 6

- Polar Surface Area : 53.638 Ų

Anticonvulsant Activity

Research indicates that quinazolinone derivatives, including compounds similar to 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide , exhibit anticonvulsant properties. A systematic study involving the synthesis of various quinazolinone derivatives demonstrated their potential as anticonvulsants through in vivo and in silico evaluations . The mechanism of action may involve modulation of neurotransmitter systems or ion channels.

Anticancer Potential

The quinazolinone core is associated with significant anticancer activity. Preliminary studies suggest that this compound may interact with proteins involved in cancer pathways, potentially inhibiting their activity. Compounds within this class have been reported to exhibit various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest.

Other Pharmacological Activities

Compounds containing the quinazolinone structure have been documented to possess a range of biological activities, such as:

- Antihypertensive

- Analgesic

- Antihistamine

- Antidefibrillatory

These activities highlight the versatility of quinazolinone derivatives in pharmacology and their potential for therapeutic development .

Case Study: Synthesis Protocols

A notable study developed a green synthetic protocol for preparing quinazolinone derivatives using environmentally friendly conditions, demonstrating high yields and efficiency . This approach emphasizes the importance of sustainable practices in chemical synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazolinone core contains electron-deficient carbonyl groups and aromatic nitrogen atoms, making it susceptible to nucleophilic attacks. Key reactions include:

-

Example : Reaction with carbon disulfide under basic conditions generates thiourea derivatives, which are precursors to triazoloquinazolinones (used in kinase inhibitor synthesis) .

Oxidation and Reduction

The dioxoquinazolinone system and acetamide side chain participate in redox reactions:

| Reaction Type | Reagents/Conditions | Products/Outcomes | Yield/Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | Hydroxylated quinazolinone derivatives | Limited solubility in polar solvents |

| Reduction | NaBH₄, MeOH, RT | Saturated dihydroquinazolinone analogs | ~50% yield; retains acetamide |

-

Oxidation at the cyclohexyl group produces hydroxylated byproducts, while reduction of the carbonyl groups modifies bioactivity.

Hydrolysis and Functional Group Interconversion

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Hydrolyzed products serve as intermediates for further derivatization, such as coupling with amines to form new amides .

Cyclization and Heterocycle Formation

The compound participates in cycloaddition and annulation reactions:

-

Triazoloquinazolinones exhibit improved pharmacokinetic properties compared to the parent compound .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Molecular Interactions and Stability

The compound’s stability under varying conditions has been characterized:

| Condition | Observation | Implications | Source |

|---|---|---|---|

| Aqueous pH 7.4 | Stable for 24h; <5% degradation | Suitable for in vitro assays | |

| UV Light (254 nm) | Rapid decomposition (t₁/₂ = 2h) | Requires light-protected storage | |

| Thermal (100°C) | Stable for 1h; degrades at >150°C | Compatible with high-temperature reactions |

Key Structural Insights

-

Quinazolinone Core : Responsible for π-stacking interactions in enzyme binding pockets .

-

Cyclohexyl Group : Enhances lipophilicity and membrane permeability.

-

Acetamide Side Chain : Serves as a hydrogen-bond donor in target engagement .

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry, enabling the development of derivatives with tailored biological activities.

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Acetamide Family

Compound A : N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

- Structural Differences :

- Substituent at position 3: Chlorophenylmethyl vs. cyclohexyl.

- Acetamide group: N-(2,4-dichlorophenyl)methyl vs. N-(3,4-dimethylphenyl).

- Pharmacological Implications: Compound A was synthesized for anticonvulsant activity evaluation, with the dichlorophenyl group likely contributing to enhanced halogen bonding interactions.

Compound B : 2-(2,4-Dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

- Structural Differences :

- Position 3 substituent: Oxadiazolylphenylmethyl vs. cyclohexyl.

- Acetamide group: N-(2-methoxyphenyl) vs. N-(3,4-dimethylphenyl).

- The target compound’s dimethylphenyl group may enhance steric hindrance, affecting binding to enzymes like MAOs or kinases.

Non-Quinazolinone Acetamide Derivatives

Compound C : N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

- Core Structure: Benzothiazinone vs. quinazolinone.

- Key Differences: The benzothiazinone core lacks the dual carbonyl groups of quinazolinones, reducing electrophilicity. The N-hydroxy acetamide in Compound C may enhance metal-chelating properties, contrasting with the target compound’s dimethylphenyl group, which prioritizes hydrophobic interactions.

Compound D : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

- Structural Features: Pyrazolone core vs. quinazolinone.

- Crystallographic Insights: Compound D exhibits conformational flexibility due to rotational freedom in the dichlorophenyl and pyrazolone rings, forming hydrogen-bonded dimers.

Pharmacological and Toxicological Profiles

- Anticonvulsant Activity: Compound A showed moderate activity in seizure models, attributed to its dichlorophenyl group’s electron-withdrawing effects . The target compound’s dimethylphenyl group may shift activity toward non-CNS targets.

- MAO Inhibition : Thiazole-containing analogs (e.g., ) exhibit MAO-B selectivity, but the absence of such motifs in the target compound suggests divergent mechanisms.

- Toxicity Considerations: No direct toxicity data are available for the target compound. However, cyclohexyl groups are generally metabolically stable, reducing reactive metabolite risks compared to halogenated analogs .

Q & A

Basic: What are the established synthetic routes for this compound, and how can researchers optimize yield and purity?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with cyclization and oxidation to form the quinazolinone core. Key steps include:

Cyclization : React methyl 2-isothiocyanatobenzoate with glycine to form 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .

Oxidation : Treat the intermediate with hydrogen peroxide to generate 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .

Coupling : Use carbonyldiimidazole (CDI) or similar activating agents to couple the acid with substituted acetamides (e.g., 3,4-dimethylphenyl derivatives) .

Optimization Tips :

- Monitor reaction temperatures (e.g., 273 K for coupling steps to minimize side reactions) .

- Purify intermediates via column chromatography or recrystallization (e.g., methylene chloride for crystallization) .

Basic: What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- X-ray Crystallography : Determine dihedral angles and hydrogen-bonding patterns. For example, the cyclohexyl group may adopt a chair conformation, with amide planes rotated 44–77° relative to aromatic rings .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve biological activity?

Methodological Answer:

Substituent Variation : Synthesize derivatives with modified groups (e.g., halogen, methoxy, or nitro substituents on the phenyl ring) to assess impact on target binding .

In Vitro Assays : Test derivatives against relevant targets (e.g., GABA receptors for anticonvulsant activity) using radioligand displacement assays .

Data Analysis : Use statistical tools (e.g., ANOVA) to correlate substituent properties (e.g., lipophilicity, Hammett constants) with activity. For example, 4-Cl or 3-F substituents may enhance receptor affinity by 2–3 fold .

Advanced: How can molecular docking predict the compound’s interaction with GABAergic targets?

Methodological Answer:

Target Selection : Use crystallographic data for GABA receptors (e.g., PDB ID 4COF) .

Docking Software : Employ AutoDock Vina or Schrödinger Suite to simulate binding poses. Focus on key residues (e.g., α1-subunit Tyr157 for hydrogen bonding) .

Validation : Compare docking scores (e.g., ∆G = −8.2 kcal/mol) with experimental IC values. Discrepancies >10% may indicate incomplete receptor models .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Anticonvulsant Activity : Use pentylenetetrazole (PTZ)-induced seizure models in mice (e.g., ED calculation via probit analysis) .

- Cytotoxicity : Screen against HepG2 or HEK293 cells using MTT assays (IC < 50 µM suggests therapeutic potential) .

- Enzyme Inhibition : Test against COX-2 or kinases via fluorometric assays (e.g., 50% inhibition at 10 µM) .

Advanced: How to resolve contradictions in biological data across derivatives?

Methodological Answer:

Re-evaluate Assay Conditions : Check for batch variability in reagents (e.g., ATP concentration in kinase assays) or cell line drift .

Structural Analysis : Compare crystallographic data to identify conformational differences (e.g., dimerization via N–H⋯O hydrogen bonds affecting solubility) .

Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies and identify outliers .

Advanced: What in vivo models are appropriate for pharmacokinetic and efficacy studies?

Methodological Answer:

- Rodent Models : Administer the compound (10–50 mg/kg, i.p.) in PTZ-induced seizure models. Monitor latency to clonic-tonic seizures and mortality over 24 hours .

- Pharmacokinetics : Perform LC-MS/MS to measure plasma half-life (t) and brain permeability (logBB > 0.3 indicates CNS penetration) .

- Dose Optimization : Use allometric scaling from mice to humans (e.g., body surface area method) .

Basic: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Analyze degradation via HPLC (e.g., <5% degradation at pH 7.4 suggests oral viability) .

- Metabolic Stability : Use liver microsomes (human or rat) to measure intrinsic clearance (e.g., Clint < 10 µL/min/mg indicates low hepatic extraction) .

Advanced: What computational tools can predict metabolic pathways?

Methodological Answer:

- Software : Use Schrödinger’s ADMET Predictor or StarDrop to identify likely sites of oxidation (e.g., cyclohexyl ring) or glucuronidation .

- Validation : Compare predictions with experimental metabolite profiling via UPLC-QTOF-MS .

Advanced: How to design formulations for improving bioavailability?

Methodological Answer:

Solubility Enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes (e.g., 20% w/v HP-β-CD) .

Permeability Testing : Conduct Caco-2 monolayer assays (P > 1 × 10 cm/s indicates good absorption) .

In Vivo Correlation : Compare AUC in rats for free vs. formulated compound (e.g., 2-fold increase with nanoemulsions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.